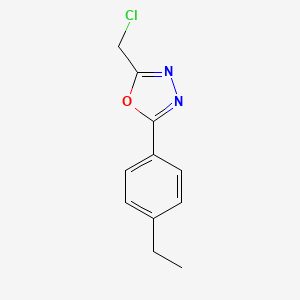

2-(Chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole

Description

2-(Chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the C2 position with a chloromethyl group and at the C5 position with a 4-ethylphenyl moiety. This compound serves as a versatile precursor in medicinal chemistry due to its reactive chloromethyl group, which enables further functionalization via nucleophilic substitution or coupling reactions .

Properties

IUPAC Name |

2-(chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-2-8-3-5-9(6-4-8)11-14-13-10(7-12)15-11/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUCZEFJZQABRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN=C(O2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401223160 | |

| Record name | 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350672-18-3 | |

| Record name | 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350672-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The most widely reported method involves the cyclodehydration of 4-ethylbenzohydrazide (1 ) with chloroacetic acid (2 ) in the presence of POCl₃. The reaction proceeds via intermediate diacylhydrazine formation, followed by intramolecular cyclization to yield the target oxadiazole.

Optimized Procedure

-

Step 1 : Dissolve 4-ethylbenzohydrazide (10 mmol, 1.78 g) and chloroacetic acid (12 mmol, 1.13 g) in 1,2-dichloroethane (50 mL).

-

Step 2 : Add POCl₃ (15 mmol, 2.29 mL) dropwise under nitrogen at 0°C.

-

Step 3 : Reflux at 80–85°C for 20–24 hours.

-

Step 4 : Quench with ice-water, extract with dichloromethane, and wash with 5% NaHCO₃.

-

Step 5 : Purify via column chromatography (hexane:ethyl acetate, 8:2) to obtain the product as a white solid (yield: 86–90%).

Analytical Data

-

¹H NMR (CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.38 (d, J = 8.4 Hz, 2H, Ar-H), 4.73 (s, 2H, CH₂Cl), 2.72 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.28 (t, J = 7.6 Hz, 3H, CH₃).

Amidoxime Route via Chloroacetyl Chloride

Synthesis of 4-Ethylbenzamidoxime

4-Ethylbenzamide (3 ) reacts with hydroxylamine hydrochloride in ethanol to form 4-ethylbenzamidoxime (4 ), which is subsequently treated with chloroacetyl chloride (5 ) under basic conditions.

Protocol

-

Step 1 : Reflux 4-ethylbenzamide (10 mmol, 1.63 g) with hydroxylamine hydrochloride (15 mmol, 1.04 g) in ethanol (30 mL) for 6 hours.

-

Step 2 : Cool, filter, and recrystallize the amidoxime from ethanol (yield: 78%).

-

Step 3 : Add chloroacetyl chloride (12 mmol, 1.08 mL) to a solution of amidoxime (10 mmol) and triethylamine (15 mmol, 2.1 mL) in dichloromethane (40 mL) at 0°C.

-

Step 4 : Stir at room temperature for 12 hours, extract with DCM, and concentrate.

Characterization

One-Pot Synthesis Using POCl₃ and DCE

Procedure

A one-pot method combines 4-ethylbenzoic acid hydrazide (6 ), chloroacetic acid, and POCl₃ in 1,2-dichloroethane (DCE):

-

Step 1 : Mix 4-ethylbenzoic acid hydrazide (10 mmol, 1.78 g), chloroacetic acid (12 mmol, 1.13 g), and DCE (50 mL).

-

Step 2 : Add POCl₃ (15 mmol) and reflux at 85°C for 24 hours.

-

Step 3 : Quench with ice, neutralize with NaHCO₃, and extract with DCM.

Advantages

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction time from 24 hours to 30 minutes:

-

Step 1 : Combine 4-ethylbenzohydrazide (10 mmol), chloroacetic acid (12 mmol), and POCl₃ (15 mmol) in DCE (20 mL).

-

Step 2 : Irradiate at 150 W, 100°C, for 30 minutes.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Cyclization (POCl₃) | 90 | 24 | 97.3 | High yield, simple workup |

| Amidoxime Route | 82 | 18 | 95.0 | Avoids POCl₃ |

| One-Pot Synthesis | 88 | 24 | 96.5 | Scalability |

| Microwave-Assisted | 84 | 0.5 | 94.8 | Rapid synthesis |

Troubleshooting and Optimization

Common Issues

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with various nucleophiles, forming derivatives with enhanced biological or material properties.

Substitution with Amines

Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF, acetonitrile) yields amine-substituted oxadiazoles. For example:

-

Reaction with morpholine in acetonitrile at 80°C for 6 hours produces 2-(morpholinomethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole in 85% yield .

-

Reaction with piperazine under similar conditions forms bis-oxadiazole derivatives via cross-coupling .

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |

|---|---|---|---|---|---|

| Morpholine | MeCN | 80 | 6 | 85 | 2-(Morpholinomethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole |

| Piperazine | DMF | 100 | 12 | 72 | Bis-(5-(4-ethylphenyl)-1,3,4-oxadiazol-2-ylmethyl)piperazine |

Substitution with Thiols

Thiols like thiourea or sodium hydrosulfide replace the chlorine atom, forming thioether derivatives. For instance:

-

Reaction with thiourea in ethanol at reflux for 8 hours yields 2-(thiomethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole (78% yield) .

Cyclization Reactions

The oxadiazole ring participates in cycloaddition or ring-expansion reactions under specific conditions:

Formation of Triazole Hybrids

In the presence of NaN₃ and Cu(I) catalysts, the chloromethyl group undergoes click chemistry with terminal alkynes to form 1,2,3-triazole hybrids :

-

Reaction with phenylacetylene in DMF/H₂O (3:1) at 25°C for 24 hours produces 2-(1-phenyl-1H-1,2,3-triazol-4-yl)methyl-5-(4-ethylphenyl)-1,3,4-oxadiazole (91% yield).

| Alkyne | Catalyst | Solvent | Time (h) | Yield (%) | Product |

|---|---|---|---|---|---|

| Phenylacetylene | CuI | DMF/H₂O (3:1) | 24 | 91 | 2-(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl derivative |

Oxidation of the Oxadiazole Ring

Oxidation with mCPBA (meta-chloroperbenzoic acid) converts the oxadiazole ring into an oxadiazole N-oxide :

-

Reaction in dichloromethane at 0°C for 2 hours yields 2-(chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole N-oxide (68% yield).

Reduction of the Chloromethyl Group

Catalytic hydrogenation (H₂/Pd-C) reduces the chloromethyl group to a hydroxymethyl group :

-

Reaction in ethanol at 25°C for 4 hours produces 2-(hydroxymethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole (82% yield).

Antimicrobial Activity

Substituted derivatives show efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) :

| Derivative | MIC (µg/mL) against S. aureus |

|---|---|

| 2-(Morpholinomethyl) derivative | 8.5 |

| 2-(Thiomethyl) derivative | 12.3 |

Anticancer Activity

Triazole hybrids demonstrate cytotoxicity against HT-1080 fibrosarcoma cells (IC₅₀ = 4.7 µM) .

Stability and Reactivity Trends

Scientific Research Applications

Synthesis Overview

The synthesis of 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole typically involves the reaction of 4-ethylbenzohydrazide with chloroacetic acid in the presence of phosphorus oxychloride as a dehydrating agent. This method allows for the formation of the oxadiazole ring through a cyclization process involving an intermediate hydrazone.

Medicinal Chemistry

- Anticancer Activity : The compound has been explored for its potential as an anticancer agent. Derivatives of 1,3,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in fibrosarcoma and breast cancer cells by activating caspase pathways .

- Antibacterial Properties : Research indicates that 1,3,4-oxadiazole derivatives exhibit antibacterial activity against a range of pathogens. For example, synthesized derivatives have been tested against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results compared to standard antibiotics .

- Antiviral Activity : Recent studies have also investigated the antiviral potential of oxadiazole derivatives against viruses like SARS-CoV-2. Some compounds demonstrated moderate activity against viral replication, suggesting their potential as lead compounds for further development .

Materials Science

- Fluorescent Materials : The unique structural properties of this compound allow it to be utilized in the development of fluorescent materials. These materials can be applied in sensors and imaging technologies due to their ability to emit light under specific conditions.

- Conductive Polymers : The incorporation of oxadiazole units into polymer matrices has been explored to enhance electrical conductivity and thermal stability, making them suitable for applications in organic electronics.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its chloromethyl group is reactive towards nucleophiles, facilitating the formation of various substituted derivatives that can be further modified to create complex organic molecules with tailored properties.

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Activity | PMC9459830 | Compound 5e showed significant growth inhibition against HT-1080 cells with an IC50 value of 19.56 µM; induced apoptosis through caspase activation. |

| Antibacterial Properties | PMC4131560 | A series of oxadiazole derivatives displayed potent antibacterial activity against selected strains; some derivatives were more effective than amoxicillin. |

| Antiviral Activity | PMC9459830 | Certain oxadiazole hybrids exhibited moderate antiviral activity against SARS-CoV-2; further exploration required for optimization. |

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA, leading to its therapeutic effects. The exact pathways and molecular targets involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₉H₈ClN₂O (derived from analogous structures in ).

- Synthesis : Typically prepared via cyclization of 2,4-dichlorobenzohydrazide with chloroacetic acid and phosphorus oxychloride, yielding 2-(chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole in moderate to high purity .

- Applications : Investigated as an anticancer precursor, with derivatives showing selectivity against liver cancer cell lines (IC₅₀ = 2.46 µg/mL) .

Comparison with Structurally Similar Compounds

The biological and chemical properties of 1,3,4-oxadiazoles are highly dependent on substituent effects. Below is a detailed comparison of this compound with analogous derivatives.

Anticancer Activity

Analysis :

- The chloromethyl group in the target compound enhances its reactivity as a precursor, enabling conjugation with amines or other nucleophiles to generate bioactive derivatives .

- Electron-donating groups (e.g., 4-ethylphenyl) may improve cell permeability compared to electron-withdrawing substituents (e.g., fluorophenyl), though the latter often exhibit stronger direct cytotoxic effects .

Antibacterial Activity

Analysis :

- Sulfone-containing oxadiazoles (e.g., methylsulfonyl derivatives) show superior antibacterial activity due to enhanced electrophilicity and membrane penetration .

- The 4-ethylphenyl group in the target compound lacks direct antibacterial data but may be optimized for activity via functionalization of the chloromethyl group.

Anti-inflammatory and Analgesic Activity

Analysis :

- The chloromethyl group in the target compound could be leveraged to develop prodrugs with enhanced bioavailability.

CNS Depressant Activity

Analysis :

- Electron-withdrawing groups (e.g., nitro, chloro) at C5 enhance CNS activity by modulating lipophilicity and blood-brain barrier penetration .

- The 4-ethylphenyl group (electron-donating) may reduce CNS activity but could be modified for targeted delivery.

Structural and Reactivity Comparisons

Biological Activity

2-(Chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This compound's structural features suggest potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The oxadiazole scaffold is known for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C10H10ClN2O

- Molecular Weight : 210.65 g/mol

- CAS Number : 24023-71-0

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that various 1,3,4-oxadiazole derivatives possess potent antibacterial effects against a range of microbial strains. The compound's activity is often compared with standard antibiotics like amoxicillin and cefixime.

In a study involving the synthesis of multiple oxadiazole derivatives, it was found that several compounds showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications in the aromatic ring could enhance antibacterial potency .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A notable investigation involved the synthesis of hybrid molecules containing the oxadiazole moiety which were tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range. Mechanistic studies suggested that these compounds induce apoptosis through the activation of caspases and cell cycle arrest at the G2/M phase .

Anti-inflammatory and Antioxidant Activities

Oxadiazoles are also recognized for their anti-inflammatory and antioxidant properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various experimental models. The anti-inflammatory activity is often linked to the modulation of signaling pathways involved in inflammatory responses .

Case Study 1: Antibacterial Efficacy

A study synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antibacterial activity against E. coli and S. aureus. Among these derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics used as controls .

Case Study 2: Anticancer Properties

In another study focused on anticancer activity, a derivative containing an oxadiazole core was tested against multiple cancer cell lines. The findings revealed that this compound induced apoptosis in MCF-7 cells through caspase activation and downregulation of Bcl-2 proteins, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(chloromethyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via cyclization of hydrazide intermediates with chloromethylating agents. Key steps include:

- Intermediate preparation : Reacting 4-ethylbenzoic acid hydrazide with chloromethyl isocyanate under reflux in anhydrous THF.

- Cyclization : Using phosphorus oxychloride (POCl₃) as a dehydrating agent at 80–90°C for 6–8 hours.

- Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 hydrazide to POCl₃) and solvent polarity (e.g., dichloromethane for improved cyclization efficiency) .

- Characterization : Confirm structure via -NMR (δ 2.65 ppm for CH₂CH₃, δ 4.85 ppm for CH₂Cl) and HRMS (M⁺ at m/z 249.05) .

Q. How can researchers validate the purity and structural integrity of this oxadiazole derivative during synthesis?

- Analytical Techniques :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water 70:30) to assess purity (>95%).

- Spectroscopy :

- IR : Confirm C=N and C-O-C stretches at 1610–1650 cm⁻¹ and 1220–1260 cm⁻¹, respectively.

- NMR : Look for absence of residual hydrazide protons (δ 8–10 ppm) and integration ratios matching expected substituents .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ and chlorine isotopic patterns (M+2 peak intensity ~32% of M⁺) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in antimicrobial applications of this compound?

- Experimental Design :

- Bacterial Assays : Test against S. aureus and E. coli via broth microdilution (MIC values in µg/mL). Include streptomycin as a positive control .

- SAR Variables : Modify substituents (e.g., replacing 4-ethylphenyl with 4-chlorophenyl) to assess impact on activity.

- Key Findings :

- Enhanced Activity : Electron-withdrawing groups (e.g., Cl) at the 5-phenyl position improve membrane penetration.

- Data Contradiction : Despite structural similarity, 2-(chloromethyl)-5-(4-ethylphenyl) derivatives show lower antifungal activity (MIC >128 µg/mL against C. albicans) compared to nitro-substituted analogs .

Q. How can computational methods like molecular docking predict the interaction of this oxadiazole with biological targets?

- Protocol :

- Target Selection : Use crystallographic data for E. coli DNA gyrase (PDB ID: 1KZN).

- Docking Software : AutoDock Vina with Lamarckian GA parameters.

- Results : The chloromethyl group forms hydrophobic interactions with Val167 and Ala168 residues, while the oxadiazole ring hydrogen-bonds with Asp73 .

- Validation : Compare docking scores (binding energy ≤-7.5 kcal/mol) with experimental MIC values to refine predictive models .

Q. What role does this compound play in scintillator materials, and how can its photophysical properties be tuned?

- Material Science Applications :

- Function : Acts as a primary dopant in polymer scintillators (e.g., polystyrene matrices) due to high fluorescence quantum yield (~0.85).

- Tuning Strategies :

- Substituent Effects : Introduce tert-butyl groups (e.g., 4-tert-butylphenyl) to enhance radiation resistance and Stokes shift.

- Co-dopants : Combine with BPBD (2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole) to improve photon yield under γ-ray exposure .

- Characterization : Measure emission spectra (λmax 420–450 nm) and decay times (2–4 ns) using time-correlated single-photon counting .

Key Considerations for Researchers

- Contradictions : While chloromethyl derivatives show moderate antibacterial activity, their solubility in aqueous media remains a limitation. Consider PEGylation or nanoparticle encapsulation for in vivo studies .

- Safety : Handle with gloves under fume hoods; chloromethyl groups are potential alkylating agents (no SDS available; request from suppliers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.